1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzyl group at position 1, a benzyloxy substituent at position 3, and a carboxamide moiety at position 4 linked to a 2,4-dimethylphenyl group. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to aromatic substituents, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
1-benzyl-N-(2,4-dimethylphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-13-14-24(20(2)15-19)27-25(30)23-17-29(16-21-9-5-3-6-10-21)28-26(23)31-18-22-11-7-4-8-12-22/h3-15,17H,16,18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJRRFWMUZIOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyl, benzyloxy, and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The benzyl, benzyloxy, and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
Synthesis and Properties
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazole core, followed by the introduction of benzyl, benzyloxy, and dimethylphenyl groups through substitution reactions. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. It is used in various organic reactions due to its unique functional groups that allow for diverse chemical transformations.
Biology
The biological activities of this compound are under investigation for potential enzyme inhibition and receptor binding. Preliminary studies suggest it may interact with various biological targets, which could lead to significant implications in pharmacology.
Medicine
Research into this compound's pharmaceutical potential has highlighted its role in developing new drugs targeting specific diseases. For instance, studies have indicated that pyrazole derivatives can act as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in treating neurodegenerative disorders like Alzheimer's disease .
Case Studies
- Antiviral Activity : Recent studies have explored the antiviral properties of pyrazole derivatives against HIV and other viruses. A novel series of benzyl-substituted pyrazole derivatives demonstrated significant inhibition of HIV replication and integration processes .
- Enzyme Inhibition : A study focused on the synthesis of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives showed promising results as MEK inhibitors. These compounds were evaluated for their efficacy in modulating signaling pathways involved in cancer progression .
- Neuropharmacology : The compound's potential as an antidepressant was highlighted in research assessing its effects on MAO-A and MAO-B inhibition. Compounds derived from this structure exhibited significant antidepressant effects in preclinical models .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Comparisons
The table below compares key structural features and substituents of the target compound with similar pyrazole derivatives:
Key Observations :
- Position 1 : The target compound’s benzyl group differs from benzoyl (4a-e) or halogenated aryl () substituents. Benzyl may enhance metabolic stability compared to electron-withdrawing benzoyl .
- Position 3 : The benzyloxy group (ether) contrasts with phenyl (4a), methoxyphenyl (4c), or hydroxyphenyl (4e). Ethers typically increase lipophilicity but reduce polarity compared to hydroxyl or nitro groups .
- Position 4 : The carboxamide group in the target compound replaces the aldehyde in 4a-e. Carboxamides are less reactive and may improve pharmacokinetic profiles compared to aldehydes .
Physicochemical and Pharmacokinetic Properties
Implications :
- Compared to 4c, the carboxamide group may reduce oxidative stress-targeted activity but improve stability in biological systems .
Biological Activity
The compound 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to This compound have demonstrated significant inhibitory effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical for tumor growth and proliferation .
Anti-inflammatory Effects
Pyrazole derivatives, including the compound , have also been evaluated for their anti-inflammatory activity. They are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies indicate that This compound may exhibit antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key structural features that influence the potency and selectivity of these compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and cellular uptake |
| Benzyloxy substituent | Increases binding affinity to target proteins |
| Dimethyl substitution on phenyl | Modulates receptor selectivity |
| Carboxamide functional group | Essential for biological activity |
These modifications can significantly impact the compound's efficacy and safety profile.
Synthesis and Evaluation
A series of studies have synthesized various pyrazole derivatives based on the core structure of This compound . For instance, a recent study reported the synthesis of related compounds that exhibited potent antitumor activity against melanoma cells, with IC50 values in the low micromolar range . The research highlighted the importance of optimizing substituents on the pyrazole ring to enhance biological activity.
Clinical Implications
The potential clinical implications of these findings are significant. For example, compounds with similar structures have been investigated as candidates for treating inflammatory diseases and certain types of cancer. Their ability to selectively inhibit tumor growth while minimizing side effects makes them promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide?
- The compound can be synthesized via multi-step protocols, often starting with pyrazole ring formation. A common approach involves:
- Step 1 : Condensation of substituted benzaldehyde derivatives with hydrazine hydrate to form the pyrazole core.
- Step 2 : Functionalization of the pyrazole ring via benzylation (using benzyl chloride) and alkoxylation (e.g., benzyloxy group introduction).
- Step 3 : Coupling with 2,4-dimethylaniline using carbodiimide-based activating agents (e.g., EDC/HOBt) to form the carboxamide .
- Key Reagents : DMF-DMA (dimethylformamide dimethyl acetal) for formylation, POCl₃ for activation, and hydrazine for cyclization .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl vs. benzyloxy groups) and aromatic proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangements of bulky substituents (e.g., 2,4-dimethylphenyl group) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : Differences in ATP concentrations or buffer conditions (e.g., pH, ionic strength).
- Compound Purity : Impurities >95% purity via HPLC are required for reproducibility .
- Mitigation : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab to assess solubility, CYP450 inhibition, and blood-brain barrier penetration.
- Molecular Dynamics (MD) : Simulates interactions with target proteins (e.g., kinases) to refine substituent positioning (e.g., benzyloxy vs. methoxy groups) .
- Example : Reducing logP via introduction of polar groups (e.g., hydroxyl) while retaining affinity through π-π stacking with the 2,4-dimethylphenyl moiety .
Q. What experimental designs are critical for studying its mechanism of action in complex biological systems?
- Approaches :
- Target Deconvolution : CRISPR-Cas9 knockout screens to identify interacting proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
- Metabolic Profiling : LC-MS/MS to track downstream metabolite changes (e.g., ATP depletion in cancer cells) .
Methodological Considerations
Q. How are regioselectivity challenges addressed during pyrazole ring functionalization?
- Strategies :
- Protecting Groups : Temporary protection of reactive sites (e.g., NH of pyrazole) using tert-butoxycarbonyl (Boc) groups.
- Catalytic Control : Pd-mediated cross-coupling for precise benzylation at the 1- and 3-positions .
- Example : Selective benzylation at N1 is achieved using NaH as a base in anhydrous THF .
Q. What are the best practices for stabilizing this compound in long-term storage?
- Conditions :
- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation.
- Solvent : Dissolve in DMSO (10 mM stock) with desiccants to avoid hydrolysis.
- Validation : Periodic NMR checks to detect degradation (e.g., cleavage of benzyloxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
